Lipophilicity: 3-CHF₂ vs. 3-CF₃ and Unsubstituted Picolinic Acid
The target compound exhibits a measured LogP of 1.72, positioning its lipophilicity between unsubstituted picolinic acid and the 3-trifluoromethyl analog. This intermediate LogP is critical for balancing membrane permeability and aqueous solubility in downstream agrochemical active ingredients .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.72 |
| Comparator Or Baseline | Picolinic acid: LogP = 0.72–0.78; 3-(Trifluoromethyl)pyridine-2-carboxylic acid: LogP = 1.80 |
| Quantified Difference | ΔLogP ≈ +0.94 to +1.00 vs. picolinic acid; ΔLogP ≈ −0.08 vs. 3-CF₃ analog |
| Conditions | Calculated/predicted LogP using standard fragment-based method; multiple database consensus |
Why This Matters
A LogP of 1.72 affords 3-(difluoromethyl)pyridine-2-carboxylic acid distinct physicochemical space—more membrane-permeable than parent picolinic acid yet more polar and hydrogen-bond competent than the trifluoromethyl congener—which directly influences formulation compatibility and systemic mobility in planta for derived SDHI fungicides.
- [1] Molbase. 3-(Trifluoromethyl)pyridine-2-carboxylic acid (CAS 87407-12-3): LogP = 1.7986. Accessed 2026-04-25. View Source
